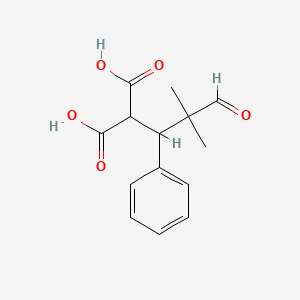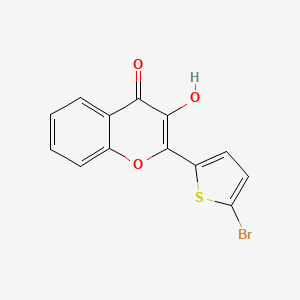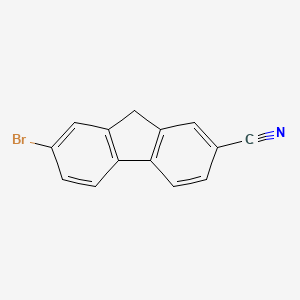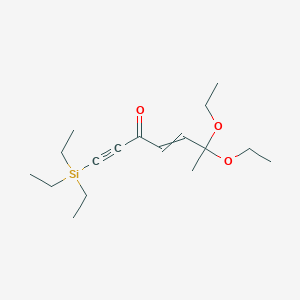
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid is an organic compound with a complex structure that includes a phenyl group, a ketone, and a propanedioic acid moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid typically involves multiple steps. One common method starts with the reaction of a phenyl-substituted ketone with a malonic acid derivative. The reaction conditions often require the use of a strong base, such as sodium ethoxide, to deprotonate the malonic acid derivative, followed by the addition of the ketone. The mixture is then heated to promote the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized solvents can enhance the reaction efficiency and reduce the production costs.
化学反応の分析
Types of Reactions
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid exerts its effects involves interactions with specific molecular targets. For example, the compound may inhibit or activate certain enzymes, affecting metabolic pathways. The phenyl group and ketone moiety play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity.
類似化合物との比較
Similar Compounds
Dimethyl propanedioic acid: A simpler analog with similar reactivity but lacking the phenyl group.
Propanedioic acid, dimethyl ester: Another related compound used in similar applications.
Uniqueness
2-(2,2-Dimethyl-3-oxo-1-phenylpropyl)propanedioic acid is unique due to its combination of a phenyl group and a ketone moiety, which confer distinct reactivity and binding properties. This makes it particularly valuable in research and industrial applications where specific interactions and reactions are required.
特性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC名 |
2-(2,2-dimethyl-3-oxo-1-phenylpropyl)propanedioic acid |
InChI |
InChI=1S/C14H16O5/c1-14(2,8-15)11(9-6-4-3-5-7-9)10(12(16)17)13(18)19/h3-8,10-11H,1-2H3,(H,16,17)(H,18,19) |
InChIキー |
OQMWVIRVFYXWOP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=O)C(C1=CC=CC=C1)C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)


![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)

![1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one](/img/structure/B12520174.png)



![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)

![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)

